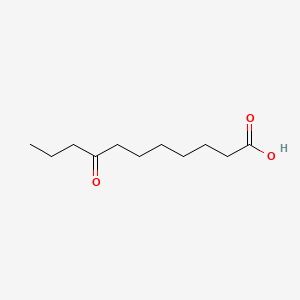

8-Oxoundecanoic acid

Description

Historical Perspectives on Keto Fatty Acid Research

The study of keto fatty acids is deeply rooted in the broader history of research into fat metabolism and ketosis. This history dates back to the mid-19th century when scientists first identified compounds, later known as ketone bodies, in the urine of diabetic patients. nih.gov A pivotal moment came in 1921 when Rollin Turner Woodyatt's review of diet and diabetes research highlighted that β-hydroxybutyrate, acetoacetate, and acetone—collectively termed ketone bodies—were produced by the liver during starvation or on high-fat, low-carbohydrate diets. wikipedia.org This foundational work built upon earlier observations that fasting could alleviate seizures and that increased fat metabolism led to the presence of these compounds. nih.govocl-journal.org

Dr. Russell Morse Wilder at the Mayo Clinic subsequently coined the term "ketogenic diet" to describe a dietary regimen designed to induce this metabolic state. wikipedia.org Originally developed in the 1920s as a therapeutic approach for epilepsy in children, the diet mimicked the metabolic effects of starvation. ocl-journal.orguab.edu The core principle was forcing the body to shift from using carbohydrates to burning fats for energy, leading to the production of ketone bodies. wikipedia.org This historical focus on the ketogenic diet and ketone bodies laid the essential groundwork for the subsequent exploration of the diverse class of molecules known as keto acids, including keto fatty acids, and their various roles in metabolic pathways. nih.govwikipedia.org

Significance of Keto Fatty Acids in Chemical Biology

Keto fatty acids, a class of organic compounds containing both a ketone and a carboxylic acid group, hold considerable significance in chemical biology due to their diverse roles as metabolic intermediates and signaling molecules. ontosight.aiwikipedia.org They are integral to fundamental biochemical processes; for instance, alpha-keto acids like oxaloacetic acid and alpha-ketoglutaric acid are crucial components of the Krebs cycle. wikipedia.org

The biological importance of keto fatty acids stems from their involvement in fatty acid metabolism. frontiersin.org They are formed during the breakdown of fatty acids and can be enzymatically converted into other valuable chemicals. frontiersin.org The presence of the ketone group provides a reactive site for chemical modifications and interactions with biological molecules, making them versatile building blocks in organic synthesis. ontosight.ai For example, research has demonstrated the synthesis of analogues of 8-oxo-2-aminodecanoic acid, a component of the cyclic tetrapeptide apicidin, highlighting the utility of keto fatty acids in creating complex molecules with biological activity. whiterose.ac.uk

Furthermore, specific keto fatty acids have been developed as tools to probe biological systems. Chloromethyl ketone derivatives of fatty acids, such as 9-chloro-8-oxononanoic acid, have been synthesized and used as specific inhibitors of enzymes like acetoacetyl-CoA thiolase, which is involved in both cholesterol and fatty acid synthesis. portlandpress.com Studies have also detected 8-oxoundecanoic acid in exhaled breath, where its levels correlate with related hydroxy- and dicarboxylic acids, suggesting its potential as a non-invasive biomarker for metabolic processes associated with oxidative stress. ontosight.aiacs.org Their role extends to being precursors in the biosynthesis of polymers, where they can be used in multienzyme cascades to produce monomers for materials like nylon. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

8-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMVWQCUELPXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919889 | |

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91214-06-1 | |

| Record name | 8-Oxoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91214-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 8 Oxoundecanoic Acid

Enzymatic Biotransformations Leading to 8-Oxoundecanoic Acid

The formation of this compound in biological systems is primarily the result of enzymatic activities that modify longer-chain fatty acids. These biotransformations involve specific oxidative processes that introduce a ketone functional group onto the fatty acid backbone.

Peroxidation of Fatty Acids and ω-Oxidation Pathways

This compound is recognized as a product resulting from the peroxidation of certain fatty acids. nih.gov This process involves the oxidative degradation of lipids, where reactive oxygen species attack polyunsaturated fatty acids, leading to the formation of a variety of oxidized products, including oxo fatty acids. kegg.jpresearchgate.netnih.gov

A key metabolic route that can lead to the formation of such compounds is the ω-oxidation (omega-oxidation) pathway. microbenotes.comnih.gov Unlike the more common β-oxidation, which breaks down fatty acids from the carboxyl end, ω-oxidation begins at the methyl group (the ω-carbon) farthest from the carboxyl group. microbenotes.comasm.org This pathway is typically a minor route for medium-chain fatty acids but gains importance when β-oxidation is impaired. microbenotes.comnih.gov In vertebrates, the enzymes for this pathway are located in the smooth endoplasmic reticulum of liver and kidney cells. nih.govasm.org

The ω-oxidation process occurs in three main steps:

Hydroxylation: A hydroxyl group is introduced at the ω-carbon by a mixed-function oxidase enzyme, involving cytochrome P450. microbenotes.comnih.gov

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. microbenotes.comnih.gov

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. microbenotes.comnih.gov

While this pathway primarily produces dicarboxylic acids, the intermediate hydroxy and aldehyde forms can be precursors to oxo fatty acids. The oxidation of a secondary alcohol at a specific carbon along the chain, such as the C-8 position, would yield the corresponding ketone, like this compound. This pathway is crucial for producing various signaling molecules and can be a detoxification route. microbenotes.comfrontiersin.org

Lipoxygenase and Hydroperoxide Lyase Catalyzed Mechanisms

A well-documented enzymatic pathway for the formation of oxo fatty acids involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). asm.orgnih.govnih.gov These enzymes are notably active in plants and fungi, where they are responsible for generating a variety of compounds, including those associated with flavor and defense. nih.govresearchgate.net HPLs are part of the cytochrome P450 family and work by cleaving fatty acid hydroperoxides into smaller aldehydes and ω-oxoacids. researchgate.net

Linoleic acid, an 18-carbon polyunsaturated fatty acid, is a primary substrate for the LOX-HPL pathway. nih.govfrontiersin.org In mushrooms like Agaricus bisporus, lipoxygenase catalyzes the oxygenation of linoleic acid to form hydroperoxy fatty acids, such as 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov

A hydroperoxide lyase then cleaves this intermediate. asm.orgnih.gov This cleavage results in the formation of two smaller molecules: a volatile C8 compound (like 1-octen-3-ol) and a non-volatile C10 ω-oxoacid, specifically 10-oxo-trans-8-decenoic acid. nih.govfrontiersin.org Research in various fungi and plants has identified a range of oxo- and hydroxy-fatty acids derived from linoleic acid, including 10-oxodecanoic acid and 10-oxoundecanoic acid. asm.orgnih.gov This established mechanism provides a clear model for how similar processes could lead to the formation of this compound from different fatty acid precursors.

The enzymatic machinery responsible for producing oxo fatty acids is not limited to a single product. Depending on the substrate and the specific enzymes involved, a variety of analogous ketone fatty acids can be formed. For instance, in germinating watermelon seedlings, lipoxygenase and hydroperoxide lyase convert 13-L-hydroperoxy-cis-9-trans-11-octadecadienoic acid into hexanal (B45976) and 12-oxo-trans-10-dodecenoic acid. pnas.org Similarly, research on the fungus Penicillium roqueforti showed the conversion of a 10-hydroperoxide isomer of linoleic acid into C8 volatiles and C10 non-volatiles, including 10-oxodecanoic acid. nih.gov

The table below summarizes key oxo fatty acids and their precursors mentioned in related research, illustrating the diversity of products from these enzymatic pathways.

| Resulting Oxo Fatty Acid | Precursor Fatty Acid/Intermediate | Key Enzymes | Organism/System |

| 10-oxo-trans-8-decenoic acid | Linoleic Acid | Lipoxygenase, Hydroperoxide Lyase | Agaricus bisporus (Mushroom) |

| 12-oxo-trans-10-dodecenoic acid | 13-L-hydroperoxy-cis-9-trans-11-octadecadienoic acid | Hydroperoxide Lyase | Watermelon Seedlings |

| 10-oxodecanoic acid | 10-hydroperoxide of linoleic acid | Hydroperoxide Lyase | Penicillium roqueforti (Fungus) |

| 9-chloro-8-oxononanoic acid | Not Specified | Synthetic Route | Chemical Synthesis |

| 6-oxohexanoic acid | Hexanoate (B1226103) | ω-oxidation enzymes | Pseudomonas spp. |

Microbial Metabolism of this compound and Related Compounds

Microorganisms, particularly bacteria, possess diverse metabolic capabilities that allow them to utilize a wide range of organic compounds, including fatty acids and their derivatives. frontiersin.org

Bacterial Metabolic Pathways

Bacteria can generate and degrade oxo fatty acids through several pathways. Gut microbiota, for example, can metabolize dietary lipids into unique metabolites, including hydroxy and oxo fatty acids, which are not typically produced by mammalian enzymes. microbenotes.comresearchgate.netnih.gov Genera such as Lactobacillus, Pseudomonas, and Bacillus are known to be involved in these transformations. nih.govresearchgate.net

The ω-oxidation pathway, similar to the one described in animals, also exists in bacteria. nih.govasm.org Alkane-utilizing strains of Pseudomonas, for example, can perform ω-oxidation on hexanoate to produce 6-oxohexanoate, which is then further oxidized to the dicarboxylic adipic acid. nih.gov This demonstrates the bacterial capacity to oxidize a fatty acid at its terminal end and form an oxo-intermediate. It is plausible that undecanoic acid or related C11 compounds could be similarly metabolized by certain bacteria to yield this compound or to degrade it further.

The degradation of fatty acids in bacteria primarily occurs through the β-oxidation cycle, which breaks them down into acetyl-CoA units for energy. frontiersin.org However, when this primary pathway is blocked or when specific substrates are present, alternative routes like ω-oxidation become significant. asm.org Some bacteria, such as Brevibacterium linens, are capable of producing fatty acids from the catabolism of amino acids and α-keto acids, highlighting the complex interplay of metabolic networks that can lead to the synthesis and breakdown of these molecules. The metabolism of these oxo-fatty acids by gut bacteria is an area of active research, as these compounds can act as signaling molecules affecting host health. microbenotes.comnih.gov

Fungal Metabolic Pathways

The biosynthesis of oxo-fatty acids, including compounds structurally related to this compound, has been identified in certain fungi. Research has shown that mushrooms like Agaricus campestris can produce 10-oxoundecanoic acid as an enzymatic product derived from linoleic acid. researchgate.net In these metabolic processes, related hydroxy fatty acids such as 10-hydroxyundecanoic acid are also formed, indicating they are likely precursors to the oxo-form. researchgate.net

The enzymatic machinery in fungi responsible for such conversions can be complex. Fatty acid dioxygenase-cytochrome P450 fusion enzymes have been identified in several pathogenic fungi, which are involved in the biosynthesis of various oxylipins, including 8-, 9-, or 10-hydroperoxy metabolites. frontiersin.org These hydroperoxides are unstable intermediates that can be further converted to more stable oxo or hydroxy fatty acids. The ability of filamentous fungi to secrete a wide array of organic acids is a well-documented aspect of their metabolism, which allows them to modify their immediate environment. nih.gov This capability is linked to their diverse metabolic pathways, which can be harnessed for the production of specific compounds. plos.org

Metabolic Intermediates and Cascade Reactions Involving this compound Precursors

The synthesis of valuable chemical compounds from renewable feedstocks like vegetable oils is increasingly achieved through multi-enzyme cascade reactions. rsc.org These "one-pot" processes combine multiple enzymatic steps in an orderly fashion to efficiently convert simple substrates into more complex target products, offering an environmentally friendly alternative to traditional chemical synthesis. rsc.org

Role of Hydroxy-Oxoundecanoic Acid Intermediates

Hydroxy fatty acids are pivotal intermediates in the formation of oxo-fatty acids. In the fungus Agaricus campestris, 10-hydroxyundecanoic acid was identified alongside 10-oxoundecanoic acid, suggesting a direct precursor-product relationship. researchgate.net This is further supported by synthetic organic chemistry, where 10-oxoundecanoic acid can be synthesized through the oxidation of the hydroxyl group of 10-hydroxyundecanoic acid. acs.org

The initial step in many biocatalytic cascades involving fatty acids is the hydration of a carbon-carbon double bond. For example, oleic acid is commonly converted to 10-hydroxystearic acid by the enzyme oleate (B1233923) hydratase. rsc.orgresearchgate.net This hydroxy intermediate is then further metabolized. While not directly producing this compound, studies on bacteria have demonstrated the production of various enantiomerically pure (R)-hydroxyalkanoic acids, including (R)-3-hydroxyundecanoic acid, highlighting the significance of hydroxy acids as key chiral intermediates in microbial metabolism. researchgate.net

Multi-Enzyme Cascade Synthesis Architectures

The architecture of multi-enzyme cascades for the biotransformation of fatty acids is well-documented and typically involves a sequence of specific enzymatic reactions. researchgate.net These systems are designed to function in a coordinated manner, often within a single reaction vessel. sciepublish.com

A common pathway for converting unsaturated fatty acids like oleic acid into bifunctional chemicals involves several key enzymatic steps. researchgate.net The process begins with the hydration of the fatty acid's double bond, followed by oxidation of the resulting hydroxyl group to a keto group. This keto-acid intermediate is then subjected to oxidative cleavage by a specific type of enzyme. The regioselectivity of the enzymes involved, particularly the Baeyer-Villiger monooxygenase (BVMO), is critical as it dictates the structure of the final products. researchgate.net For instance, the use of a BVMO from Pseudomonas fluorescens (PfBVMO) on a 10-ketostearic acid precursor results in the formation of 11-(octyloxy)-11-oxoundecanoic acid. researchgate.net

The table below outlines a representative multi-enzyme cascade for fatty acid conversion.

| Step | Enzyme Class | Enzyme Example | Substrate | Product | Reference |

| 1 | Hydratase | Oleate Hydratase (OhyA) | Oleic Acid | 10-Hydroxystearic Acid | researchgate.net |

| 2 | Alcohol Dehydrogenase (ADH) | NAD-dependent ADH | 10-Hydroxystearic Acid | 10-Ketostearic Acid | researchgate.net |

| 3 | Baeyer-Villiger Monooxygenase (BVMO) | PfBVMO | 10-Ketostearic Acid | 11-(octyloxy)-11-oxoundecanoic acid | researchgate.net |

| 4 | Lipase / Esterase | Lipase | 11-(octyloxy)-11-oxoundecanoic acid | Sebacic acid and n-octanol | rsc.org |

This cascade architecture demonstrates how a series of enzymatic reactions can be orchestrated to transform a simple fatty acid into more complex and valuable molecules, including precursors related to this compound. rsc.orgresearchgate.net

Synthetic Methodologies for 8 Oxoundecanoic Acid and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis has emerged as a powerful strategy, combining the selectivity of biocatalysts with the versatility of chemical reactions. This approach is particularly valuable for producing bifunctional compounds from renewable resources like vegetable oils. sciepublish.com

Integration of Enzymatic and Chemical Steps

The integration of enzymatic and chemical steps in a one-pot cascade system offers an efficient route to various bifunctional molecules. sciepublish.com A notable example is the transformation of oleic acid into valuable products like azelaic acid and pelargonic acid. sciepublish.com This process can involve a lipase-mediated generation of peroleic acid for self-epoxidation, followed by acid-catalyzed conversion to a dihydroxyl fatty acid. sciepublish.com

Similarly, a one-pot chemical-enzyme cascade has been developed for the synthesis of 1,11-undecanedioic acid from ricinoleic acid. sciepublish.com These integrated systems highlight the potential to create complex molecules through a series of controlled enzymatic and chemical transformations, often with improved efficiency and reduced environmental impact compared to purely chemical methods. sciepublish.com

Precursor-Based Synthesis Strategies

The synthesis of oxo acids and their derivatives often begins with readily available precursors from vegetable oils, such as oleic acid and ricinoleic acid. rsc.org These unsaturated fatty acids can be converted into a variety of bifunctional compounds through multi-enzyme cascade reactions. sciepublish.com

For instance, oleic acid can be transformed into 10-hydroxystearic acid through the action of oleate (B1233923) hydratase (OhyA). rsc.org This intermediate can then undergo further enzymatic modifications. The choice of subsequent enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), is crucial as their regioselectivity determines the final products. researchgate.net For example, different BVMOs can lead to the formation of either 9-(nonanoyloxy)nonanoic acid or 11-(octyloxy)-11-oxoundecanoic acid from 10-ketostearic acid. researchgate.net

The following table summarizes the enzymatic steps involved in converting oleic acid to various bifunctional compounds:

| Precursor | Intermediate | Key Enzymes | Final Products |

| Oleic Acid | 10-Hydroxystearic Acid | Oleate Hydratase (OhyA), Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Lipase | Azelaic Acid, Pelargonic Acid, Sebacic Acid |

| Ricinoleic Acid | (Z)-11-hydroxyundec-9-enoic acid | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Esterase | N-heptanoic acid, 1,11-undecanedioic acid |

| Linoleic Acid | 10-hydroperoxide (10-HPOD) | Lipoxygenase (LOX), Hydroperoxide Lyase | 1-octen-3-ol, 10-oxo-trans-8-decenoic acid |

Organic Synthesis Routes to 8-Oxoundecanoic Acid

Traditional organic synthesis provides alternative and often scalable methods for producing oxo acids.

Chloromethyl Ketone Fatty Acid Synthesis

A general synthetic route has been established for producing chloromethyl ketone derivatives of fatty acids, including 11-chloro-10-oxoundecanoic acid. nih.gov This method has also been applied to synthesize related compounds such as 5-chloro-4-oxopentanoic acid, 7-chloro-6-oxoheptanoic acid, and 9-chloro-8-oxononanoic acid. nih.gov These chloromethyl ketone derivatives have been shown to be effective inhibitors of acetoacetyl-CoA thiolase, a key enzyme in both cholesterol and fatty acid biosynthesis. nih.gov The inhibitory activity of these compounds increases with the length of the carbon chain. nih.gov

Cross-Metathesis Reactions for ω-Oxo Amino Acid Analogues

While not directly synthesizing this compound, cross-metathesis reactions represent a powerful tool for creating analogues, including ω-oxo amino acids. This strategy is part of the broader field of synthesizing polyamide precursors, where traditional chemical routes often involve harsh conditions and environmentally challenging reagents. rsc.org

Synthesis of Structured Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new functional molecules.

For example, the synthesis of 23-ketoundecylprodiginine has been reported, which is an analogue containing a ketone functionality on an undecyl chain. acs.org This synthesis was part of a broader study to create various prodiginine analogues to investigate their biological activities. acs.org The synthesis of 10-oxo-trans-8-decenoic acid (ODA) from the enzymatic breakdown of linoleic acid in mushrooms is another example of a structurally related oxo acid. researchgate.netresearchgate.net The biosynthetic pathway involves a lipoxygenase and a hydroperoxide lyase. researchgate.net

Functional Group Modifications

Functional group modifications represent a common approach to synthesize this compound and its derivatives. These methods typically start with a precursor molecule that already contains the basic carbon chain, and then specific functional groups are chemically altered to yield the target compound.

One documented route involves the synthesis of chloromethyl ketone derivatives of fatty acids. nih.gov For instance, 11-chloro-10-oxoundecanoic acid has been synthesized, which is a derivative of undecanoic acid. nih.gov This method highlights the conversion of a carboxylic acid to a chloromethyl ketone, demonstrating a targeted modification of the functional group at one end of the fatty acid chain. nih.gov

Another approach to synthesizing derivatives of oxoalkanoic acids involves the use of α-oxocarboxylic acids. These compounds can undergo various transformations, such as electrochemical oxidative decarboxylation to produce other complex molecules. rsc.org While not a direct synthesis of this compound, these methods showcase the versatility of oxo-acid functional groups in synthetic chemistry. rsc.orgnih.gov For example, α-ketoamides can be synthesized from α-oxocarboxylic acids through a copper-catalyzed oxidative condensation with formamides. nih.gov

The modification of condensation products, such as those from Claisen condensation (β-ketoesters), provides another pathway. libretexts.org These products can undergo reactions like alkylation of the enolate anion followed by hydrolysis and decarboxylation to yield ketones. libretexts.org This strategy allows for the introduction of the oxo group at a specific position along a carbon chain that already contains a carboxylic acid or ester function.

Furthermore, the synthesis of derivatives can be achieved by starting with molecules containing other functional groups that can be converted to a ketone. For example, the oxidation of a secondary alcohol at the C-8 position of an undecanoic acid derivative would yield this compound.

Table 1: Examples of Functional Group Modifications for Synthesizing Oxoalkanoic Acid Derivatives

| Starting Material Type | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Fatty Acid | Conversion to chloromethyl ketone | Chloromethyl ketone derivative of fatty acid | nih.gov |

| α-Oxocarboxylic Acid | Electrochemical oxidative decarboxylation | Quinazolines and quinazolinones | rsc.org |

| α-Oxocarboxylic Acid | Copper-catalyzed oxidative condensation | α-Ketoamides | nih.gov |

| β-Ketoester (from Claisen condensation) | Enolate alkylation, hydrolysis, decarboxylation | Ketones | libretexts.org |

Chain Length and Positional Isomer Synthesis

The synthesis of positional isomers and analogues of this compound with varying chain lengths is crucial for studying structure-activity relationships. These syntheses often require building the carbon skeleton from smaller molecules.

A flexible method for preparing analogues of 8-oxo-2-aminodecanoic acid allows for variation in the ketone position and chain length. whiterose.ac.uk This is achieved by selecting different starting amino acids (like serine, aspartic acid, or glutamic acid) and enones. whiterose.ac.uk The process involves cross-metathesis followed by hydrogenation. whiterose.ac.uk For example, the synthesis of (2S)-2-([(tert-butoxy)carbonyl]amino)-8-oxoundecanoic acid has been reported using this strategy. whiterose.ac.uk

The synthesis of various 4-oxoalkanoic acids has been achieved through the reaction of β-(1-chlorovinyl)-β-propiolactone with organocopper reagents. oup.com This method provides 4-chloro-3-alkenoic acids, which are useful building blocks that can be transformed into 4-oxoalkanoic acids. oup.com This demonstrates a strategy for constructing the carbon chain while introducing functionalities that can be converted to the desired oxo-acid structure.

The oxidative cleavage of fatty acid derivatives is another powerful tool for synthesizing dicarboxylic acids and other functionalized acids of varying chain lengths. mdpi.com For instance, the ozonolysis of oleic acid yields azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid. While this specific reaction doesn't produce this compound, the principle of cleaving a double bond to generate two functionalized fragments is a key strategy in synthetic organic chemistry for controlling chain length. The presence of other unsaturated fatty acids as impurities can lead to a mixture of products with different chain lengths. mdpi.com

Research into the metabolism of hexadecenoic fatty acid positional isomers, such as sapienic acid (6-cis-16:1), highlights the biological pathways that can elongate and desaturate fatty acids, leading to the formation of new fatty acids with different chain lengths and positions of unsaturation. mdpi.com While not a synthetic chemistry method in the traditional sense, understanding these biological transformations can inspire chemo-enzymatic or biomimetic synthetic routes.

Table 2: Synthetic Strategies for Chain Length and Positional Isomer Synthesis of Oxoalkanoic Acids

| Synthetic Strategy | Key Reaction | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Analogue Synthesis | Cross-metathesis and hydrogenation | Amino acids and enones | Analogues of 8-oxo-2-aminodecanoic acid | whiterose.ac.uk |

| Building Block Approach | Reaction with organocopper reagents | β-(1-chlorovinyl)-β-propiolactone | 4-Oxoalkanoic acids | oup.com |

| Oxidative Cleavage | Ozonolysis | Unsaturated fatty acids | Dicarboxylic acids and monocarboxylic acids | mdpi.com |

Advanced Analytical Methodologies for 8 Oxoundecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 8-oxoundecanoic acid from complex mixtures. The choice of chromatographic method depends on the sample matrix and the research objective.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of non-volatile or thermally labile compounds like this compound. nih.gov Several HPLC modes can be adapted for its separation.

Reversed-phase chromatography is a widely used HPLC technique for separating organic molecules. In this method, a non-polar stationary phase is used with a polar mobile phase. For carboxylic acids like this compound, the mobile phase is typically an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol. shimadzu.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention of this compound can be controlled by adjusting the composition of the mobile phase.

Ion exclusion chromatography is particularly effective for separating ionic compounds like organic acids from a complex sample matrix. shimadzu.com In this technique, a stationary phase with charged functional groups is used to separate analytes based on their charge. For the analysis of organic acids, an acidic mobile phase is often employed to suppress the ionization of the acids, allowing them to be separated based on their molecular size and polarity. shimadzu.com

Ion exchange chromatography, another powerful technique, separates molecules based on their net charge. shimadzu.com Anion exchange chromatography can be used to retain and separate negatively charged carboxylate ions. The elution of the bound analytes is then achieved by changing the pH or ionic strength of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com To make this compound suitable for GC analysis, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative. Common derivatization methods for carboxylic acids include esterification to form methyl or other alkyl esters. For instance, derivatization with BF3/n-butanol has been used for the GC-MS analysis of keto acids in marine aerosols. researchgate.net

Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information and allows for sensitive quantification. ekb.eg

Interactive Data Table: Chromatographic Methods for Carboxylic Acid Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Derivatization |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with acid | UV, MS | Not required |

| Ion Exclusion Chromatography | Ion-exchange resin | Dilute sulfuric acid | Conductivity, UV, MS | Not required |

| Ion Exchange Chromatography | Anion exchange resin | Salt gradient or pH gradient | Conductivity, UV, MS | Not required |

| GC-MS | Rtx-5MS (5% diphenyl/ 95% dimethyl polysiloxane) | Helium (carrier gas) | Mass Spectrometry | Required (e.g., esterification) |

| Mixed-Mode Chromatography | Primesep B (Reversed-phase/Anion-exchange) | Acetonitrile/Water with TFA | UV, MS | Not required |

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing both qualitative and quantitative information. creative-proteomics.com When coupled with a chromatographic separation technique like GC or HPLC, MS offers high sensitivity and specificity.

For structural elucidation, electron ionization (EI) is a common technique used in GC-MS. The high energy of EI causes extensive fragmentation of the analyte, producing a characteristic mass spectrum that can be used as a "fingerprint" for identification. researchgate.netuni-saarland.de The fragmentation pattern of derivatized this compound can reveal key structural features.

For quantitative analysis, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed. These methods involve monitoring specific ions that are characteristic of the analyte, which significantly enhances the sensitivity and selectivity of the analysis. High-resolution mass spectrometry (HRMS) can also be utilized to determine the elemental composition of this compound and its fragments with high accuracy, further confirming its identity. researchgate.net In studies of related keto acids, characteristic neutral losses of water (H₂O), carbon dioxide (CO₂), and formic acid (CH₂O₂) from the molecular ion have been observed in mass spectra. lipidmaps.org

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by fragmenting specific ions and analyzing the resulting fragments. nationalmaglab.orgwikipedia.org This method is instrumental in identifying compounds like this compound within complex mixtures. The process involves multiple stages of mass analysis, typically starting with the ionization of the sample, followed by the selection of a specific ion (the precursor ion) in the first mass spectrometer (MS1). nationalmaglab.orgwikipedia.org This precursor ion is then fragmented through processes like collision-induced dissociation, and the resulting product ions are analyzed by a second mass spectrometer (MS2). nationalmaglab.org

The fragmentation pattern is unique to the molecule's structure. For this compound, the fragmentation provides key information about its dual functional groups—a carboxylic acid and a ketone. In electron impact ionization, the fragmentation patterns of long-chain carboxylic acids and ketones often involve characteristic losses. libretexts.org Common fragmentation of carboxylic acids includes the loss of a hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org The fragmentation pattern will also show clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH₂) groups. libretexts.org

The analysis of positional isomers of aliphatic keto acids, including this compound, has been successfully performed using gas chromatography-mass spectrometry (GC-MS), a technique that also relies on fragmentation patterns for identification. researchgate.net More advanced methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS/MS) allow for even greater sensitivity and specificity. lipidmaps.orgacs.org

Table 1: Predicted MS/MS Fragmentation of this compound (Molecular Weight: 200.27)

| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Fragment Lost |

|---|---|---|---|

| 199 [M-H]⁻ | Loss of water | 181 | H₂O |

| 199 [M-H]⁻ | Loss of carbon dioxide | 155 | CO₂ |

| 201 [M+H]⁺ | Loss of water | 183 | H₂O |

| 201 [M+H]⁺ | Loss of formic acid | 155 | CH₂O₂ |

| 201 [M+H]⁺ | Cleavage alpha to ketone | 129 | C₄H₉O (butyl group + oxygen) |

| 201 [M+H]⁺ | Cleavage alpha to ketone | 143 | C₃H₇ (propyl group) |

Detection of Metabolic Products in Biological Samples

Detecting this compound and its related metabolites in biological matrices such as plasma, urine, and exhaled breath condensate is crucial for understanding its physiological and pathological relevance. ontosight.ailipidmaps.orgacs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity, allowing for the quantification of low-concentration analytes in complex samples. researchgate.netnih.govnih.gov

Research has shown that various oxo-fatty acids can be identified in different biological fluids. lipidmaps.orgacs.org For instance, a study using a reversed-phase/anion exchange mixed-mode stationary phase with LC-MS/MS enabled the successful separation and detection of various carboxylic acids in human plasma. researchgate.net This type of methodology is essential because the high polarity of acids can make them difficult to retain on standard reversed-phase columns. researchgate.net

Metabolomic profiling studies of plasma and urine often reveal a wide array of compounds, including fatty acids and their derivatives. frontiersin.orgnih.govfrontiersin.org These studies highlight that the metabolic profile can differ significantly between sample types; some metabolites are unique to urine or plasma, while others are found in both. frontiersin.orgfrontiersin.orgmdpi.com For example, in studies comparing different biological samples, tissue and urine often show a higher number of significant metabolites compared to plasma. frontiersin.org The development of robust and validated LC-MS/MS methods is critical for accurately measuring these biomarkers of oxidative stress and metabolic pathways in human serum and urine. nih.gov

Table 2: Detection of Oxo-Fatty Acids in Various Biological Samples

| Biological Sample | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Human Plasma | LC-MS/MS | Quantification of various carboxylic acids, including fatty acids, is achievable. Mixed-mode chromatography improves retention. | researchgate.net |

| Human Urine | UPLC-MS/MS | Robust methods allow for the simultaneous measurement of multiple oxidative stress biomarkers. Urine often contains unique metabolites not found in plasma. | nih.govmdpi.com |

| Exhaled Breath Condensate (EBC) | UHPLC-HRMS/MS | Detected various ω-oxoalkanoic acids, reflecting systemic metabolites found in blood and urine. | lipidmaps.orgacs.org |

| Marine Aerosols | GC-MS | This compound was identified as one of the dominant keto acids. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive determination of molecular structure. aocs.orgwikipedia.org It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orgsigmaaldrich.com For this compound, NMR spectroscopy can confirm the exact placement of the ketone group along the undecanoic acid backbone and verify the integrity of the carboxylic acid terminus.

¹H NMR Spectrum: The spectrum would feature a characteristic broad singlet for the acidic proton of the carboxyl group, typically appearing far downfield (>10 ppm). oxinst.com Protons on the carbons adjacent (alpha) to the two carbonyl groups (at C-2, C-7, and C-9) would be shifted downfield compared to other methylene protons due to the electron-withdrawing effect of the oxygen atoms. The terminal methyl group (C-11) protons would appear as a triplet in the upfield region (around 0.9 ppm). The remaining methylene protons (C-3 to C-6, and C-10) would create a complex, overlapping series of multiplets in the 1.2-1.7 ppm range. bmrb.iopreprints.org

¹³C NMR Spectrum: The ¹³C spectrum provides a distinct signal for each carbon atom. The most deshielded signals would be from the carbonyl carbons: the ketone carbon (C-8) is expected to resonate above 200 ppm, while the carboxylic acid carbon (C-1) would appear around 175-180 ppm. chemicalbook.com The carbons alpha to these carbonyls (C-2, C-7, C-9) would also be downfield relative to the other aliphatic carbons. The terminal methyl carbon (C-11) would be the most upfield signal, typically around 14 ppm. bmrb.iochemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~10-12 (broad s) | ~175-180 |

| C2 (-CH₂COOH) | ~2.3 (t) | ~34 |

| C3-C6 (-CH₂-) | ~1.3-1.6 (m) | ~24-29 |

| C7 (-CH₂CO-) | ~2.4 (t) | ~42 |

| C8 (-C=O) | - | ~210 |

| C9 (-COCH₂-) | ~2.4 (t) | ~42 |

| C10 (-CH₂CH₃) | ~1.5 (m) | ~23 |

| C11 (-CH₃) | ~0.9 (t) | ~14 |

Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on data from analogous structures. bmrb.iochemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjunction with Other Methods

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic systems within a molecule, respectively. savemyexams.comuobabylon.edu.iq They are often used for initial characterization before applying more structurally definitive methods like NMR and MS.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the functional groups present in this compound. savemyexams.compressbooks.pub The spectrum of this compound would be dominated by absorptions from its two carbonyl-containing groups. spectroscopyonline.com The carboxylic acid function gives rise to a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in carboxylic acids. spectroscopyonline.comorgchemboulder.com The C=O stretch of the carboxylic acid appears as a strong, sharp peak around 1700-1725 cm⁻¹. orgchemboulder.com The ketone C=O stretch also absorbs strongly in a similar region, around 1715 cm⁻¹, which would likely result in an intense, possibly overlapping, peak. pressbooks.pub Additionally, a C-O stretching band for the carboxylic acid is expected between 1210 and 1320 cm⁻¹. orgchemboulder.com The presence of alkane-like C-H stretching bands between 2850 and 2960 cm⁻¹ confirms the aliphatic chain. savemyexams.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. uobabylon.edu.iqtechnologynetworks.com It is most sensitive to conjugated π-electron systems. msu.edu this compound lacks conjugation; its two carbonyl groups are isolated from each other by several sigma bonds. Isolated carbonyl groups are known as weak chromophores. libretexts.org They typically exhibit a low-intensity n→π* transition, which for a saturated ketone occurs around 270-290 nm. msu.edulibretexts.org The carboxylic acid carbonyl absorption is generally at a shorter wavelength. Because these absorptions are weak (low molar absorptivity) and may fall near the lower end of the standard measurement range, UV-Vis spectroscopy is not a primary tool for identifying this compound. uobabylon.edu.iqmsu.edu However, it serves a crucial role in conjunction with other methods by confirming the absence of conjugated impurities. A flat UV-Vis spectrum above 250 nm would support the proposed saturated, non-conjugated structure. msu.edu

Table 4: Summary of Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Characteristic Absorption/Region |

|---|---|---|

| Infrared (IR) | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad) |

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ (strong, sharp) | |

| C=O Stretch (Ketone & Carboxylic Acid) | ~1700-1725 cm⁻¹ (strong, intense) | |

| C-O Stretch (Carboxylic Acid) | ~1210-1320 cm⁻¹ (medium) | |

| Ultraviolet-Visible (UV-Vis) | n→π* Transition (Ketone) | ~270-290 nm (weak, low intensity) |

Biological and Ecological Significance of 8 Oxoundecanoic Acid Non Human Specific

Role in Microbial and Fungal Biology

8-Oxoundecanoic acid and related oxo fatty acids are products of fatty acid metabolism in various microorganisms and are involved in fundamental biological processes. These molecules, broadly classified as oxylipins, are recognized for their roles in regulating the life cycles and signaling pathways of fungi and bacteria.

Oxylipins, derived from the oxidation of polyunsaturated fatty acids like linoleic acid, are crucial for fungal development. researchgate.net While direct studies on this compound are limited, research on analogous compounds provides strong evidence for its potential role in regulating fungal growth and sporulation. In the mushroom Agaricus bisporus, a related compound, 10-oxo-trans-8-decenoic acid (ODA), has been identified as a growth-regulating substance. researchgate.net ODA is known to stimulate the growth of mycelium, the vegetative part of a fungus, and initiate the development of fruiting bodies. researchgate.net The formation of ODA occurs alongside the production of the volatile C8 compound 1-octen-3-ol, and it is suggested that these two molecules may work together to control the transition between vegetative and reproductive growth phases. researchgate.net

In other fungi, such as Aspergillus nidulans, derivatives of linoleic acid are involved in sporulation processes. researchgate.net Similarly, in Fusarium verticillioides, oxylipins derived from linoleic acid can influence fungal growth and the production of mycotoxins. frontiersin.org The enzymatic machinery for producing these oxylipins, including dioxygenases and lipoxygenases, is conserved across many fungal species, highlighting the fundamental importance of these compounds in fungal biology. frontiersin.org Given that 10-oxoundecanoic acid has been identified as an enzymatic product in mushrooms, it is plausible that this compound plays a similar role in the developmental processes of various fungi. researchgate.net

Table 1: Examples of Oxo-Fatty Acids and their Documented Roles in Fungal Development

| Fungal Species | Oxo-Fatty Acid/Derivative | Documented Biological Role |

| Agaricus bisporus | 10-oxo-trans-8-decenoic acid (ODA) | Stimulates mycelial growth and fruiting initiation. researchgate.net |

| Aspergillus nidulans | Linoleic acid derivatives | Regulate sporulation. researchgate.netfrontiersin.org |

| Fusarium verticillioides | 8-HPODE, 8,13-diHODE | Influence fungal growth and mycotoxin production. frontiersin.org |

| Aspergillus fumigatus & Aspergillus flavus | 5,8-diHODE, 7,8-diHODE | Induce cell differentiation and lateral branching. frontiersin.org |

Microorganisms communicate and interact with their environment and other organisms through the production and perception of a vast array of chemical signals, including various metabolites. nih.govisappscience.org These microbial metabolites can influence a range of biological processes in other organisms and are key to understanding microbial ecology. nih.govnih.gov Fatty acid derivatives, in particular, are recognized as important signaling molecules in both microbe-microbe and microbe-host interactions. nih.gov

While direct evidence for this compound as a signaling molecule is not extensively documented, the activities of structurally similar compounds suggest a potential signaling role. For instance, in Pseudomonas aeruginosa, the oleic acid-derived oxylipins 10-HOME and 7,10-diHOME regulate motility, biofilm formation, and virulence. frontiersin.org The production of such metabolites is often tightly regulated and linked to cell population density in a process known as quorum sensing. frontiersin.org

The general principle of microbial signaling involves the release of small molecules that can be perceived by other organisms, leading to changes in gene expression and behavior. nih.gov Given that this compound is a microbial metabolite, it is conceivable that it could function as a signaling molecule in certain ecological contexts, potentially influencing the behavior of other soil microbes or plant roots. nih.govontosight.ai

Contribution to Natural Product Chemistry

This compound and its isomers are found in nature as part of the complex mixture of chemicals produced by living organisms. Their identification in various biological sources and incorporation into more complex molecules underscore their relevance in natural product chemistry.

This compound and its isomers have been identified as metabolic products in various organisms, particularly fungi. In studies on the mushroom Agaricus bisporus, 10-oxoundecanoic acid was characterized as one of the enzymatic products derived from linoleic acid. researchgate.net This finding suggests that the pathways for producing oxo-undecanoic acids exist within the fungal kingdom. The general class of oxo fatty acids is widespread in nature, occurring in plants, algae, bacteria, and fungi as products of fatty acid oxidation. gerli.com

Table 2: Identification of this compound and Related Compounds in Biological Sources

| Compound | Biological Source | Method of Identification |

| 10-Oxoundecanoic acid | Agaricus bisporus (mushroom) | Characterized as an enzymatic product from linoleic acid. researchgate.net |

| Oxo fatty acids (general) | Plants, algae, bacteria, fungi | Identified as products of fatty acid oxidation. gerli.com |

The chemical structure of this compound, featuring both a carboxylic acid and a ketone group, makes it a potential building block for the synthesis of more complex natural products. ontosight.ai There is evidence of similar oxo-fatty acids being incorporated into larger bioactive molecules, including peptides. For example, the maize pathogenic fungus Cochliobolus carbonum produces HC-toxin, a cyclic tetrapeptide that contains the unusual amino acid 2-amino-9,10-epoxy-8-oxodecanoic acid. nih.gov The biosynthesis of this decanoic acid backbone is linked to a fatty acid synthase-like gene. nih.gov

Environmental Occurrence and Biogeochemical Cycling

The presence and transformation of organic compounds in the environment are key aspects of biogeochemical cycles. nih.gov These cycles involve the movement and transformation of chemical elements between living organisms and the abiotic environment, including the atmosphere, soil, and water. nih.gov

Presence in Environmental Aerosols

This compound has been identified as a component of environmental aerosols, particularly in marine environments. Atmospheric aerosols are microscopic solid or liquid particles suspended in the atmosphere that play a crucial role in atmospheric chemistry and climate. The chemical composition of these aerosols is complex and includes a variety of organic compounds from both natural and anthropogenic sources.

Research conducted on marine aerosol samples has confirmed the presence of several aliphatic keto acids, with this compound being one of the dominant species detected. mdpi.com A study utilizing capillary gas chromatography-mass spectrometry for the analysis of the water-soluble fraction of marine aerosols led to the identification of various positional isomers of keto acids. Among these, this compound was found to be a significant constituent alongside other related compounds. mdpi.com The presence of such keto acids in aerosols suggests their formation through the atmospheric oxidation of unsaturated fatty acids originating from marine biological activities.

Table 1: Dominant Keto Acids Identified in Marine Aerosol Samples

| Keto Acid |

| 5-Oxoundecanoic acid |

| 10-Oxoundecanoic acid |

| 5-Oxononanoic acid |

| 4-Oxononanoic acid |

| This compound |

| 9-Oxoundecanoic acid |

Source: Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. mdpi.com

The detection of this compound in marine aerosols highlights its role in the complex chemical processes occurring in the atmosphere and its potential contribution to the properties of secondary organic aerosols (SOA).

Future Directions and Emerging Research Avenues

Investigating Novel Biosynthetic Enzymes and Pathways

A primary focus of future research will be the elucidation and engineering of biosynthetic pathways for 8-Oxoundecanoic acid. While general pathways for fatty acid oxidation are known, the specific enzymes and metabolic routes leading to the formation of this particular keto acid are not well-defined. Key research avenues include:

Discovery and Characterization of Novel Enzymes: Prospecting microbial genomes and metagenomic libraries for novel enzymes, such as specific hydratases, dehydrogenases, and oxygenases, that can catalyze the selective oxidation of fatty acids at the C-8 position.

Pathway Reconstruction and Optimization: Utilizing synthetic biology and metabolic engineering approaches to construct and optimize microbial cell factories for the production of this compound from renewable feedstocks. This involves the heterologous expression of identified enzymes and the fine-tuning of metabolic fluxes to enhance product yield and titer.

In Vitro Biocatalytic Cascades: Developing multi-enzyme cascade reactions for the cell-free synthesis of this compound, which can offer advantages in terms of reaction control and product purity.

Development of Advanced Bio-based Production Strategies

The sustainable production of this compound is a critical goal for its potential industrial applications. Research in this area will likely focus on integrated and economically viable bioprocesses.

| Production Strategy | Description | Key Research Focus |

| Fermentation | Utilizing engineered microorganisms (e.g., E. coli, Saccharomyces cerevisiae) to convert renewable feedstocks like glucose or fatty acids into this compound. | Strain development for high yield and productivity, optimization of fermentation conditions, and development of efficient downstream processing methods. |

| Biocatalysis | Employing isolated enzymes (free or immobilized) to catalyze specific steps in the synthesis of this compound. | Enzyme immobilization for enhanced stability and reusability, process optimization for continuous production, and integration of biocatalytic steps with chemical synthesis. |

| Hybrid Processes | Combining microbial fermentation with chemical catalysis to leverage the advantages of both approaches. | Designing efficient chemo-enzymatic cascades and optimizing the interface between biological and chemical process steps. |

Advancements in these areas will be crucial for establishing cost-effective and environmentally friendly methods for the large-scale production of this compound, thereby facilitating its use in various industrial sectors.

Exploration of Structure-Activity Relationships of Derivatives

The chemical functionality of this compound makes it an excellent starting material for the synthesis of a wide range of derivatives with potentially valuable biological and chemical properties. Future research will involve:

Synthesis of Novel Derivatives: Chemical modification of the keto and carboxylic acid groups to generate a library of derivatives, including esters, amides, and polymers.

Biological Activity Screening: Evaluating the synthesized derivatives for potential applications in pharmaceuticals, agrochemicals, and other life science fields. This could involve screening for antimicrobial, antifungal, or enzyme-inhibiting activities.

Computational Modeling: Using computational chemistry and molecular modeling to predict the properties and activities of novel derivatives, thereby guiding synthetic efforts and accelerating the discovery process.

Understanding the relationship between the chemical structure of these derivatives and their functional properties will be key to unlocking new applications for this compound.

Applications in Sustainable Chemistry and Biomaterials (e.g., Polymer Precursors)

A significant area of future research lies in the utilization of this compound as a building block for sustainable materials. Its bifunctional nature makes it a promising precursor for the synthesis of novel polymers.

Polyester and Polyamide Synthesis: Investigating the polymerization of this compound and its derivatives to create bio-based polyesters and polyamides with unique properties. The presence of the keto group in the polymer backbone could impart specific functionalities, such as enhanced degradability or sites for further chemical modification.

Development of Bio-based Resins and Coatings: Exploring the use of this compound in the formulation of environmentally friendly resins, coatings, and adhesives.

Circular Economy Integration: Designing materials based on this compound that are recyclable or biodegradable, contributing to the principles of a circular economy.

The development of high-performance biomaterials from this compound could provide sustainable alternatives to petroleum-based plastics and other materials.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Ecology

A holistic understanding of this compound requires a collaborative, interdisciplinary approach that bridges chemistry, biology, and ecology. Future research in this integrated domain could explore:

Ecological Role: Investigating the natural occurrence and ecological function of this compound in various ecosystems. This could include its role in microbial signaling, plant-microbe interactions, or as a metabolic intermediate in environmental biodegradation pathways.

Bioremediation Potential: Assessing the potential of microorganisms that produce or degrade this compound in bioremediation applications, such as the cleanup of environments contaminated with fatty acids or hydrocarbons.

Systems Biology Approaches: Employing systems biology tools to model the metabolic networks involved in the production and consumption of this compound in microbial communities, providing a deeper understanding of its role in complex biological systems.

By integrating knowledge from these diverse fields, researchers can gain a comprehensive perspective on the life cycle of this compound, from its biosynthesis to its environmental fate, and leverage this understanding to develop sustainable and innovative applications.

Q & A

Q. What are the established synthetic routes for 8-oxoundecanoic acid, and what are their yields?

A common method involves cross-metathesis reactions using unsaturated amino acid precursors. For example, (2S)-2-[(tert-Butoxy)carbonyl]amino]-8-oxoundecanoic acid (18c) was synthesized with 89% yield via catalytic cross-metathesis, confirmed by NMR, IR, and mass spectrometry . Key steps include catalyst selection (e.g., Grubbs catalyst) and purification via column chromatography. Yields may vary depending on substrate purity and reaction conditions.

Q. How can researchers confirm the structure and purity of this compound derivatives?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Absence of carboxyl proton signals (due to signal broadening) .

- IR spectroscopy : Detection of carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]+ for 18c) . Purity is assessed via HPLC or TLC with appropriate solvent systems.

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Impermeable gloves, tightly sealed goggles, and lab coats .

- Exposure control : Avoid skin/eye contact; wash hands thoroughly after handling .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

- Storage : Keep away from oxidizing agents and foodstuffs .

Advanced Research Questions

Q. How can researchers design experiments to study the peroxygenase-like activity of this compound?

Experimental design should include:

- Substrate specificity assays : Compare activity with analogs like 9-oxodecanoic acid or 10-oxoundecanoic acid .

- Kinetic studies : Measure catalytic efficiency (kcat/KM) under varying pH/temperature.

- Control experiments : Use inhibitors (e.g., EDTA for metal-dependent enzymes) to confirm non-enzymatic mechanisms . Data interpretation must account for potential auto-oxidation artifacts .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

- Systematic reviews : Follow Cochrane Handbook guidelines to assess study bias, heterogeneity, and reproducibility .

- Dose-response studies : Validate activity across multiple concentrations to rule out non-specific effects.

- Meta-analysis : Pool data from independent studies to identify trends, using tools like RevMan .

Q. How can reaction conditions be optimized to minimize side products during this compound synthesis?

- Catalyst screening : Test transition-metal catalysts (e.g., Ru, Pd) for selectivity .

- Solvent optimization : Use aprotic solvents (e.g., DCM) to reduce hydrolysis .

- Temperature control : Lower temperatures (e.g., 0–25°C) may suppress undesired dimerization . Monitor intermediates via LC-MS to identify side-reaction pathways.

Q. What advanced techniques characterize the oxidative stability of this compound in biological systems?

- Electron paramagnetic resonance (EPR) : Detect radical intermediates during oxidation .

- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., diacids like sebacic acid) .

- Computational modeling : Simulate reaction pathways using DFT to predict stability under physiological conditions .

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

- Dynamic effects : Broadening of carboxyl proton signals may require variable-temperature NMR or deuterated solvents .

- Isotopic labeling : Use ¹³C-labeled compounds to enhance signal resolution in crowded spectral regions .

- Comparative analysis : Cross-reference with literature data for analogous oxo-acids .

Methodological Best Practices

- Data collection : Use standardized protocols for spectroscopic measurements and document solvent/temperature conditions .

- Statistical rigor : Apply ANOVA or t-tests for comparative studies, ensuring sample sizes are justified via power analysis .

- Reporting : Adhere to IB guidelines for clarity, including labeled figures and explicit error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.